1-(3-Methyl-pyridin-2-yl)-[1,4]diazepane, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-pyridin-2-yl)-[1,4]diazepane, acetate is a chemical compound with the molecular formula C12H21N3 It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a diazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-pyridin-2-yl)-[1,4]diazepane, acetate typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with 1,4-diazepane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality. The final product is typically isolated through distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methyl-pyridin-2-yl)-[1,4]diazepane, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-pyridin-2-yl)-[1,4]diazepane, acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-pyridin-2-yl)-[1,4]diazepane, acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Methyl-2-pyridinyl)-1,4-diazepane
- 1-(Pyridin-3-yl)-1,4-diazepane
- 1-(3-Methylpyridin-2-yl)1,4-diazepane
Uniqueness
1-(3-Methyl-pyridin-2-yl)-[1,4]diazepane, acetate is unique due to its specific substitution pattern on the pyridine ring and the presence of the diazepane ring.
Eigenschaften
Molekularformel |
C12H21N3 |
---|---|
Molekulargewicht |
207.32 g/mol |
IUPAC-Name |
methane;1-(3-methylpyridin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C11H17N3.CH4/c1-10-4-2-6-13-11(10)14-8-3-5-12-7-9-14;/h2,4,6,12H,3,5,7-9H2,1H3;1H4 |
InChI-Schlüssel |
DMWPFRLYSIORPK-UHFFFAOYSA-N |
Kanonische SMILES |
C.CC1=C(N=CC=C1)N2CCCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.